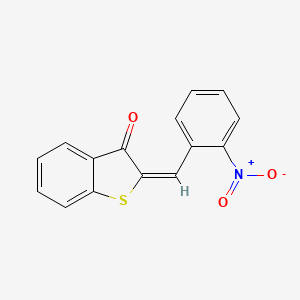

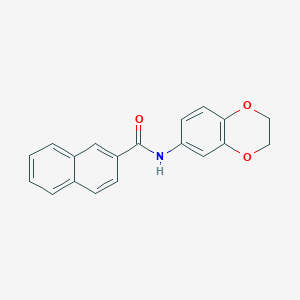

![molecular formula C16H18FN3O3S B5509339 8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)

8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar fluorinated quinoline compounds often involves multiple steps, including the reaction of aniline derivatives with malonate esters, cyclization to form quinolinecarboxylate esters, and further functionalization. For instance, Stefancich et al. (1985) described the synthesis of a related fluorinated compound with broad-spectrum antibacterial activity, highlighting the potential complexity and versatility of synthesizing fluorinated quinolines (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those with fluorine substitutions, is characterized by a bicyclic system combining a benzene ring and a pyridine ring, with various substitutions influencing their chemical behavior and interaction potential. The detailed structure-activity relationships (SAR) can be inferred from studies like those by Domagala et al. (1988), who explored the antibacterial activity and DNA-gyrase inhibition of quinolinecarboxylic acids, revealing how molecular modifications impact activity (Domagala et al., 1988).

Wissenschaftliche Forschungsanwendungen

Chemosensors for Metal Ions

Quinoline derivatives have been extensively studied for their applications as chemosensors. For example, a chemosensor utilizing a quinoline fluorophore demonstrated remarkable sensitivity and selectivity for Zn2+ ions in biological and aqueous samples, capable of monitoring Zn2+ concentrations in living cells with a detection limit far below the World Health Organization guidelines for drinking water (Park et al., 2015). This application highlights the potential of quinoline derivatives in environmental monitoring and biomedical research.

Antibacterial Agents

Quinoline and fluoroquinolone derivatives are renowned for their antibacterial properties. Their structure-activity relationship studies have paved the way for developing numerous antibacterial agents. For instance, novel fluoroquinolone antibacterial agents containing specific substituents have shown potent antimicrobial activity against a wide range of Gram-negative and Gram-positive organisms, including strains resistant to methicillin (Hong et al., 1997). These findings underscore the critical role of structural modifications in enhancing the therapeutic efficacy of quinoline-based antibiotics.

Fluorescent Chemosensors

Quinoline compounds are also pivotal in developing fluorescent chemosensors for metal ions, offering tools for studying metal ion dynamics in various environmental and biological contexts. A synthesized fluorescent sensor based on a quinoline group showcased excellent selectivity and sensitivity for Zn(2+) over other cations, facilitating the distinction of Zn(2+) from Cd(2+) in solutions and enabling fluorescence imaging in living cells (Li et al., 2014). This application is crucial for understanding the roles of zinc in biological systems and detecting and quantifying metal ions in environmental samples.

Photophysical Studies

Quinoline-containing compounds have been explored for their unique photophysical properties. Research on quinoline-containing calixarene fluoroionophores revealed their efficiency as fluoroionophores with selectivity for specific metal ions, combining NMR, photophysical, and modeling studies to understand their conformational and coordination features (Casnati et al., 2003). Such studies are essential for the development of novel materials for sensing and ion recognition applications.

Eigenschaften

IUPAC Name |

8-fluoro-N-(2-pyrrolidin-1-ylsulfonylethyl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-13-5-3-4-12-6-7-14(19-15(12)13)16(21)18-8-11-24(22,23)20-9-1-2-10-20/h3-7H,1-2,8-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGPXBAMOWBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)